molecular formula C10H11BrO2 B096233 Methyl 3-bromo-3-phenylpropanoate CAS No. 16503-45-0

Methyl 3-bromo-3-phenylpropanoate

Cat. No.: B096233
CAS No.: 16503-45-0
M. Wt: 243.1 g/mol
InChI Key: YZQQHQOQWYYVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-3-phenylpropanoate (C₁₀H₁₁BrO₂) is an α-bromo ester characterized by a bromine atom at the β-position of the propanoate backbone and a phenyl substituent at the same carbon. This structural arrangement confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. For instance, highlights its formation via desulfurative bromination of sulfides, yielding a racemic mixture (R:S = 50.7%:49.3%) . The compound’s bromine substituent enhances electrophilicity, enabling participation in C–C bond-forming reactions, while the ester group provides stability and solubility in organic solvents.

Properties

CAS No.

16503-45-0

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

IUPAC Name

methyl 3-bromo-3-phenylpropanoate

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

YZQQHQOQWYYVBB-UHFFFAOYSA-N

SMILES

COC(=O)CC(C1=CC=CC=C1)Br

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-bromo-3-phenylpropanoate

  • Molecular Formula : C₁₁H₁₃BrO₂ (vs. C₁₀H₁₁BrO₂ for the methyl ester).
  • Key Differences: The ethyl ester’s longer alkyl chain increases hydrophobicity, slightly raising the flash point (125.1°C) compared to methyl esters . demonstrates divergent reactivity: ethyl 3-bromo-3-phenylpropanoate reacts with pentane-2,4-dione under Pd(II) catalysis to form C₁₆H₂₀O₄, a cycloaddition product, whereas the methyl ester is more prone to nucleophilic substitution due to steric accessibility .

Methyl 3-(3-bromophenyl)-3-oxopropanoate

  • Molecular Formula : C₁₀H₉BrO₃ (MW: 257.08 g/mol) .
  • Key Differences: The ketone group at the β-position (vs. bromine in Methyl 3-bromo-3-phenylpropanoate) alters electronic properties, reducing electrophilicity but enhancing conjugation. This compound is more acidic due to the electron-withdrawing ketone, facilitating deprotonation in base-catalyzed reactions.

2-Bromo-2-methylpropanoic Acid

  • Molecular Formula : C₄H₇BrO₂ (MW: 167.01 g/mol) .
  • Key Differences: The carboxylic acid group (vs. ester in this compound) increases solubility in polar solvents (e.g., water, ethanol) but reduces thermal stability (decomposes in hot aqueous solutions). Reactivity shifts toward decarboxylation rather than ester hydrolysis.

Methyl 3-amino-3-(substituted phenyl)propanoates

  • Examples: Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (MW: 247.21 g/mol) ; Methyl 3-amino-3-(3-trifluoromethylphenyl)propanoate (MW: 247.21 g/mol) .
  • Key Differences: Replacement of bromine with an amino group introduces basicity and hydrogen-bonding capacity, expanding utility in peptide synthesis and pharmaceutical intermediates. Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance stability but reduce nucleophilicity at the β-carbon.

Data Tables

Table 1. Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Physical/Chemical Properties Reactivity Highlights
This compound C₁₀H₁₁BrO₂ ~243.05 (calculated) Liquid; flash point ~100–110°C (estimated) Racemic formation in desulfurative bromination
Ethyl 3-bromo-3-phenylpropanoate C₁₁H₁₃BrO₂ ~257.13 (calculated) Flash point: 125.1°C Forms cycloadducts with diketones
Methyl 3-(3-bromophenyl)-3-oxopropanoate C₁₀H₉BrO₃ 257.08 Solid; ketone conjugation stabilizes structure Base-catalyzed enolate formation
2-Bromo-2-methylpropanoic acid C₄H₇BrO₂ 167.01 mp: 48–49°C; decarboxylates in heat Decarboxylation to form alkenes

Preparation Methods

Optimization Strategies

  • Temperature Control : Maintaining the reaction at 20°C prevents thermal degradation of the diazonium intermediate.

  • Solvent Selection : Toluene improves product solubility and facilitates phase separation, reducing aqueous impurities.

  • Catalyst Loading : KBr at 1.6 equivalents relative to D-phenylalanine optimizes bromide availability without oversaturating the system.

Yield and Purity Data

ParameterValueSource
Bromination Yield67.1% (acid intermediate)
Estimated Esterification Yield~90% (theoretical)
Final Product Purity>89% (HPLC)

Nucleophilic Substitution Using Alkali Metal Bromides

Reaction Setup and Reagents

This method involves substituting a leaving group (e.g., tosylate) on the ester precursor with bromide. For example, methyl 3-phenyl-3-tosylpropanoate reacts with lithium bromide (LiBr) in acetone under reflux to yield the target compound. The tosylate group is an excellent leaving group, enabling efficient displacement by bromide ions.

Key steps:

  • Tosylation : 3-Phenylpropanol is converted to its tosylate ester using p-toluenesulfonyl chloride.

  • Substitution : LiBr in acetone replaces the tosylate group with bromide at 60°C.

Purification Techniques

  • Solvent Extraction : Ethyl acetate washes remove residual LiBr and tosic acid.

  • Distillation : Low-pressure distillation (50 mbar) isolates the product with minimal thermal degradation.

Comparative Analysis

ParameterValueSource
Substitution Yield99.5%
Reaction Time6 hours
Final Product Purity98.3% (HPLC)

This method avoids harsh brominating agents like HBr and achieves near-quantitative yields, making it suitable for industrial-scale production.

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-3-phenylpropanoate, and what reaction conditions optimize yield?

  • Methodological Answer: this compound is typically synthesized via bromination and Pd-catalyzed coupling. Key steps include:
  • Bromination: Introducing bromine at the 3-position of a phenylpropanoate precursor.
  • Continuous Flow Synthesis: A desulfurative bromination approach using sulfides under flow conditions (residence time: 10 min, racemate selectivity: R:S ≈ 50.7:49.3) .
  • Pd-Catalyzed Coupling: Reaction with pentane-2,4-dione in dimethylformamide (DMF) using Pd(OAc)₂ and triphenylphosphine, though this may yield unexpected side products (e.g., diphenyl sulfide) .
  • Optimization: Control temperature (e.g., 60–80°C), use aprotic solvents (DMF, THF), and monitor via GC-MS. Yield improvements are achieved by minimizing side reactions (e.g., sulfinyl bromide disproportionation) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR: Identify proton environments (e.g., ester methyl at δ ~3.7 ppm) and aromatic bromine substitution patterns .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z ≈ 257 for C₁₀H₁₁BrO₂) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detect ester carbonyl (C=O stretch ~1730 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • X-ray Crystallography: Resolve stereochemistry and crystal packing, as demonstrated in racemic mixtures .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer:
  • Racemization: Observed in flow synthesis (50:50 enantiomer ratio). Mitigate via chiral catalysts or low-temperature conditions .
  • Disproportionation: Sulfinyl bromide intermediates may form Br₂ and disulfides. Use inert atmospheres (N₂/Ar) and scavengers (e.g., activated carbon) .
  • Unexpected Coupling Products: Pd-catalyzed reactions with diketones may yield non-target compounds. Optimize ligand choice (e.g., bidentate ligands) and stoichiometry .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer:
  • Chiral Auxiliaries: Introduce enantiopure precursors (e.g., (S)-3-amino derivatives) during esterification .
  • Asymmetric Catalysis: Use Pd complexes with chiral ligands (e.g., BINAP) to control stereochemistry in cross-coupling steps .
  • Kinetic Resolution: Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .

Q. How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?

  • Methodological Answer:
  • Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance electrophilicity at the α-carbon, facilitating nucleophilic attacks in Pd-catalyzed couplings. Compare reactivity with analogs (e.g., 3-Bromo-5-(trifluoromethyl)phenylacetic acid) .
  • Steric Effects: Bulky substituents (e.g., methoxy at 4-position) reduce reaction rates. Use bulky ligands (e.g., P(t-Bu)₃) to mitigate steric hindrance .
  • Data Table:
SubstituentReactivity (Relative Rate)Catalyst Compatibility
-BrHighPd(OAc)₂, CuI
-CF₃ModeratePd(dba)₂, XPhos
-OCH₃LowNi(COD)₂

Q. What mechanistic insights explain unexpected products in Pd-catalyzed reactions?

  • Methodological Answer:
  • Oxidative Addition: Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate. Competing pathways (e.g., β-hydride elimination) may lead to byproducts .
  • Ligand Effects: Triphenylphosphine ligands favor transmetallation but may promote side reactions (e.g., disproportionation). Switch to chelating ligands (dppe) for stability .
  • Solvent Effects: Polar aprotic solvents (DMF) stabilize intermediates but may participate in nucleophilic substitution. Test alternatives (e.g., toluene/THF mixtures) .

Q. How can computational methods aid in predicting biological interactions of this compound?

  • Methodological Answer:
  • Docking Studies: Use software (AutoDock Vina) to model binding to enzymes (e.g., cytochrome P450). Compare with analogs (e.g., Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl] derivatives) .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. Validate via in vitro assays .
  • MD Simulations: Assess membrane permeability using lipid bilayer models (CHARMM-GUI) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.